4-(2-Methylimidazol-1-yl)phenylamine
Overview
Description
4-(2-Methylimidazol-1-yl)phenylamine is an organic compound characterized by the presence of a phenylamine group attached to a 2-methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-yl)phenylamine can be achieved through several methods:
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Nucleophilic Substitution: : One common method involves the nucleophilic substitution reaction between 2-methylimidazole and 4-bromoaniline. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Reductive Amination: : Another method involves the reductive amination of 4-nitrobenzaldehyde with 2-methylimidazole, followed by reduction of the resulting imine intermediate using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and automated systems are used to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazol-1-yl)phenylamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, converting nitro groups to amines if present.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for bromination.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-(2-Methylimidazol-1-yl)phenylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-(2-Methylimidazol-1-yl)phenylamine exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites.
Chemical Reactivity: The imidazole ring can participate in coordination chemistry, forming complexes with metal ions, which can be used in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenylamine: Lacks the methyl group on the imidazole ring, which can affect its reactivity and binding properties.
4-(2-Ethylimidazol-1-yl)phenylamine: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
4-(2-Methylimidazol-1-yl)phenylamine is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological interactions. This structural feature can enhance its binding affinity to certain targets and modify its overall physicochemical properties.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZCMVRWKNEHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390134 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74852-81-6 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methyl-1H-imidazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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